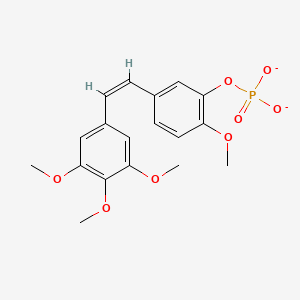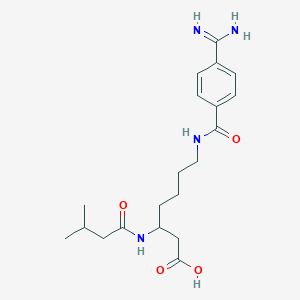
6-bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine is a synthetic organic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and chemical research. This compound, with its unique substituents, may exhibit interesting chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and chlorine atoms to the benzoxazine ring.
Oxidation: Formation of the oxidopyridin-1-ium group.
Alkylation: Introduction of the dimethyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo further oxidation reactions, potentially altering its electronic properties.
Reduction: Reduction reactions could be used to modify the oxidopyridin-1-ium group.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in various organic reactions.
Polymer Science: Benzoxazine derivatives are often used in the synthesis of high-performance polymers.
Biology and Medicine
Biological Studies: Could be used as a probe or reagent in biochemical assays.
Industry
Materials Science: Applications in the development of advanced materials with specific properties, such as thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, in a catalytic process, the compound might interact with substrates through its functional groups, facilitating the reaction. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-7-chloro-2,2-dimethyl-1,3-benzoxazine: Lacks the oxidopyridin-1-ium group.
7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine: Lacks the bromine atom.
6-bromo-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine: Lacks the chlorine atom.
Uniqueness
The presence of both bromine and chlorine atoms, along with the oxidopyridin-1-ium group, makes 6-bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine unique
Propiedades
Fórmula molecular |
C15H12BrClN2O2 |
|---|---|
Peso molecular |
367.62 g/mol |
Nombre IUPAC |
6-bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine |
InChI |
InChI=1S/C15H12BrClN2O2/c1-15(2)18-14(12-5-3-4-6-19(12)20)9-7-10(16)11(17)8-13(9)21-15/h3-8H,1-2H3 |
Clave InChI |
YUEQBWZPZJXBHY-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=C(C2=CC(=C(C=C2O1)Cl)Br)C3=CC=CC=[N+]3[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate](/img/structure/B10782060.png)
![1-Azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate](/img/structure/B10782073.png)



![5-Amino-1-[5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B10782089.png)
![N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B10782096.png)
![1-methyl-3-(pyridin-2-ylsulfanylmethyl)-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline](/img/structure/B10782104.png)


![(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782119.png)
![2-{6-[(2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl]quinolin-2-yl}benzoic acid](/img/structure/B10782135.png)

![3-Methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782145.png)
